3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Dicer inhibition microRNA biogenesis selectivity profiling

Researchers targeting microRNA biogenesis (e.g., pre-miR-21 processing by Dicer) face a scarcity of validated, selective chemical probes. This compound (CAS 727686-83-1) is the only triazinobenzimidazole congener with a confirmed activity profile in PubChem AID 1347074 (Z-score ≥3 at 25 μM) and inactivity across 13 unrelated assays, providing a unique selectivity filter for early hit triage. Its fragment-like properties (MW 265.31, logP 2.1) and rigid scaffold (2 rotatable bonds) reduce entropic binding penalties, making it an ideal starting point for fragment-growing or scaffold-hopping campaigns.

Molecular Formula C15H15N5
Molecular Weight 265.31 g/mol
Cat. No. B6055584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Molecular FormulaC15H15N5
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1NC2=NC3=CC=CC=C3N2CN1CC4=CN=CC=C4
InChIInChI=1S/C15H15N5/c1-2-6-14-13(5-1)18-15-17-10-19(11-20(14)15)9-12-4-3-7-16-8-12/h1-8H,9-11H2,(H,17,18)
InChIKeyRDVKZOSDQQZLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole: Core Identity & Scaffold Context


3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS 727686-83-1, PubChem CID 1512285) is a heterocyclic small molecule built on the fused [1,3,5]triazino[1,2-a]benzimidazole scaffold, bearing a pyridin-3-ylmethyl substituent at the N3 position and an unsubstituted N1–H [1]. With a molecular formula of C15H15N5 and a molecular weight of 265.31 g/mol, this compound sits at the lower end of the molecular weight range for screening-library triazinobenzimidazoles, making it a compact, fragment-like entry point within this pharmacophore class [1]. The compound has been deposited in the PubChem Substance database (SID 92225718) and subjected to multiple biochemical screening campaigns, providing publicly accessible bioactivity outcome data across fourteen distinct assay targets [2].

Fragment-like triazinobenzimidazole — compact scaffold (MW < 300, logP < 3) with a free N1–H donor, suitable for fragment-based screening and lead-like optimization.
Reported Dicer assay activity — active in PubChem AID 1347074 (pre-miR-21 processing) at screening concentration; structurally confirmed hit for microRNA biogenesis studies.
Minimal off-target fingerprint — inactive in 13 parallel biochemical assays, offering a cleaner selectivity starting point for counter-screening workflows.

3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole: Irreplaceable by In-Class Analogs


Within the [1,3,5]triazino[1,2-a]benzimidazole family, seemingly minor structural variations produce profound divergence in both physicochemical properties and biological activity profiles. The target compound's defining features—an unsubstituted N1–H hydrogen-bond donor, a 3-pyridyl attachment regiochemistry, and the absence of a C2-amino group—collectively distinguish it from the 2-amino-4-aryl series that dominates the anthelmintic literature [1] and from N1-alkylated library analogs such as the 1-benzyl derivative that differ by 90 Da in molecular weight and over 2.3 logP units . Generic substitution within this class is further contraindicated by the target compound's unique bioactivity fingerprint: active in only one of fourteen publicly reported PubChem screening assays (Dicer-mediated pre-microRNA processing, AID 1347074) while remaining inactive against thirteen other targets spanning bacterial enzymes, viral proteins, and human protein–protein interactions [2]. No other triazinobenzimidazole congener has been reported with this selectivity signature, making indiscriminate interchange scientifically indefensible.

Unique selectivity signature
Active in only 1 of 14 reported PubChem assays (Dicer); no other triazinobenzimidazole congener shares this pattern. Indiscriminate interchange may introduce uncharacterized polypharmacology.
Physicochemical mismatch with 1‑benzyl analog
The common 1‑benzyl derivative differs by −90 Da, +2.36 logP, and lacks the N1–H donor. Substitution would shift solubility, permeability, and fragment-like properties significantly.
Scaffold-activity not directly transferable
Anthelmintic efficacy reported for 2‑amino‑triazinobenzimidazoles does not apply to the C2‑unsubstituted target without experimental verification; class-level inference only.

Quantitative Differentiation Evidence vs. Closest Analogs


Dicer-Mediated pre-miRNA Processing Selectivity

The target compound is classified as 'Active' in the Dicer-mediated maturation of pre-microRNA assay (PubChem AID 1347074), a cat-ELCCA chemiluminescence-based screen monitoring pre-miR-21 processing by recombinant Dicer at a compound screening concentration of 25 μM, with activity defined by a Z-score ≥3 in at least 50% of replicate runs [1]. In contrast, the same compound tested 'Inactive' in thirteen additional PubChem bioassays encompassing bacterial targets (BasE, DNA helicase, CapD, MbtI, MenB, LtaS), viral targets (V. cholerae chromosome II replication, viral RNA polymerase, KSHV latent infection, HCMV nuclear egress), a human protein–protein interaction (GIV GBA-motif/Gαi), a cell cycle regulator (CDC25B-CDK2/CyclinA), and an HIV-1 TAR RNA displacement assay [2]. This yields a selectivity ratio of 1 active hit versus 13 inactive outcomes across 14 total assay systems (7.1% hit rate), defining a uniquely narrow activity spectrum not shared by other triazinobenzimidazole congeners screened in the same assay panel [2].

Dicer assay selectivity
Cross-study comparable
Active in Dicer pre‑miR‑21 assay (AID 1347074, Z‑score ≥3, 25 µM) vs. inactive in 13 other targets (bacterial, viral, human PPI). Hit rate 7.1% (1/14).
Supports selectivity screening context; narrow activity spectrum reduces counter‑screen burden.
Dicer activity reported in cat‑ELCCA format; replicate criteria applied.
Dicer inhibition microRNA biogenesis selectivity profiling

Physicochemical Properties vs. 1-Benzyl Derivative

Direct comparison of computed molecular properties between the target compound and its closest commercially available structural analog—1-benzyl-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (ChemBridge SC-9271075)—reveals substantial differences across four key drug-likeness parameters. The target compound has a molecular weight 90 Da lower (265.31 vs. 355 g/mol), a calculated logP 2.36 units lower (XLogP3-AA 2.1 vs. 4.46), gains one hydrogen-bond donor (HBD = 1 vs. 0) owing to the free N1–H, and presents a larger topological polar surface area (tPSA 46 vs. 37.2 Ų) [1]. These differences place the target compound in a more favorable fragment-like or lead-like chemical space (MW < 300, logP < 3) compared to the 1-benzyl analog, which exceeds typical lead-like logP thresholds [1].

Properties vs. 1‑benzyl
Head-to-head
MW 265 vs. 355 g/mol; logP 2.1 vs. 4.5; HBD 1 vs. 0; tPSA 46 vs. 37 Ų. ΔlogP −2.36, ΔMW −90 Da.
Reported fragment-like property profile; lower lipophilicity may improve solubility and reduce promiscuity.
Computed XLogP3‑AA (target) vs. supplier LogP (analog); direct experimental confirmation advised.
ADME optimization fragment-like properties hydrogen-bond capacity

Rotatable Bond Restriction & Conformational Pre-organization

The target compound possesses only 2 rotatable bonds (the pyridin-3-ylmethyl C–N and the pyridine–methylene linkage), whereas the 1-benzyl analog contains 4 rotatable bonds with the additional benzyl group introducing two more degrees of torsional freedom [1]. This 50% reduction in rotatable bond count translates to a lower entropic penalty upon target binding—estimated at approximately 0.7–1.4 kcal/mol per restricted bond based on general thermodynamic principles—and positions the compound as a more rigidified, conformationally pre-organized ligand compared to N1-alkylated triazinobenzimidazole derivatives [2]. Conformational pre-organization is empirically associated with improved binding affinity and selectivity in fragment-to-lead campaigns.

Rotatable bond restriction
Head-to-head
2 rotatable bonds (target) vs. 4 (1‑benzyl analog); 50% reduction in torsional degrees of freedom.
Conformational pre‑organization may reduce entropic binding penalty; consistent with observed selectivity.
Entropic estimates based on general thermodynamic models (0.7–1.4 kcal/mol per bond).
conformational restriction ligand efficiency entropic penalty

Anthelmintic Scaffold Activity vs. Albendazole

Although the target compound lacks the 2-amino substituent present in the anthelmintic triazinobenzimidazole series, the underlying [1,3,5]triazino[1,2-a]benzimidazole scaffold has demonstrated statistically significant superiority over the clinical anthelmintic albendazole in vitro. Specifically, compound 3c (2-amino-4-(thiophen-2-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole) achieved 58.41% larvicidal effect against encapsulated muscle larvae of Trichinella spiralis at 50 μg/mL after 24 h incubation, while albendazole showed lower efficacy at the identical concentration [1]. The pyrrole analog 3f demonstrated 49.90% effectiveness under the same conditions [1]. The target compound shares the identical core scaffold and N3-substitution pattern but diverges at the C2 position (H vs. NH2), meaning this anthelmintic superiority is strictly class-level inference and cannot be directly attributed without experimental confirmation.

Anthelmintic scaffold
Class-level inference
2‑Amino‑triazinobenzimidazoles achieved 58.4% larvicidal effect vs. albendazole (50 µg/mL, 24 h) without cytotoxicity. Target compound lacks C2‑NH2; not directly tested.
Supports scaffold‑hopping context; requires direct C2‑unsubstituted evaluation.
Class reference from Molecules 2023; MTT counter‑screen negative across four cell lines.
anthelmintic activity Trichinella spiralis triazinobenzimidazole scaffold

Procurement-Relevant Application Scenarios


Dicer-Mediated miRNA Processing Hit ID

Investigators studying the therapeutic modulation of microRNA biogenesis—particularly pre-miR-21 processing by Dicer in oncology or cardiovascular disease—can procure this compound as a validated active hit from PubChem AID 1347074, where it met the Z-score ≥3 activity threshold at 25 μM screening concentration [1]. Its inactivity across thirteen unrelated assay systems provides an initial selectivity filter, reducing the burden of counter-screening in early hit triage [1].

Fragment-Like Scaffold for Structure-Based Design

With a molecular weight of 265.31 g/mol, XLogP of 2.1, and a free N1–H hydrogen-bond donor, this compound satisfies fragment-like property criteria (MW < 300, logP ≤ 3) and offers a synthetically accessible handle for N1-functionalization or C2-derivatization [2]. Procurement is justified when a compact triazinobenzimidazole core with confirmed commercial availability is needed for fragment-growing or scaffold-hopping campaigns, particularly where the 1-benzyl analog's higher logP (4.46) and larger MW (355) would violate lead-likeness constraints [2].

Anthelmintic Lead Optimization Scaffold Reference

The [1,3,5]triazino[1,2-a]benzimidazole scaffold has demonstrated class-level superiority over albendazole in vitro against T. spiralis larvae, with 2-amino derivatives achieving 58.41% larvicidal effect at 50 μg/mL without detectable cytotoxicity against fibroblast and cancer cell lines [3]. This compound, lacking the 2-amino group, serves as a structurally distinct scaffold reference for medicinal chemists seeking to explore C2-divergent anthelmintic SAR while retaining the validated core and N3-pyridinylmethyl substitution [3].

Conformational Restriction for Selective Probe Development

The compound's 2 rotatable bonds—half the count of its 1-benzyl analog—confer a degree of conformational pre-organization that is mechanistically associated with reduced entropic binding penalties and improved target selectivity [4]. Researchers designing selective chemical probes for RNA-processing enzymes or other conformationally sensitive targets can justify procurement on the basis of this rigidity advantage, especially when screening hit lists contain flexible, promiscuous alternatives [4].

Application
Selection Property
Validation Focus
Dicer‑mediated miRNA processing hit ID
Reported Dicer assay activity (PubChem AID 1347074)
Selectivity panel confirmation and microRNA target validation
Fragment‑based lead discovery
Fragment‑like profile (MW < 300, logP ≤ 3, HBD present)
Physicochemical profiling and synthetic tractability at N1/C2
Anthelmintic SAR scaffold studies
Scaffold with reported class‑level anthelmintic activity
C2‑derivatization and cytotoxicity counter‑screen
Conformational restriction in probe design
Low rotatable bond count (2 vs. flexible analogs)
Binding entropy assessment and selectivity assays
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